4-Ethyl-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

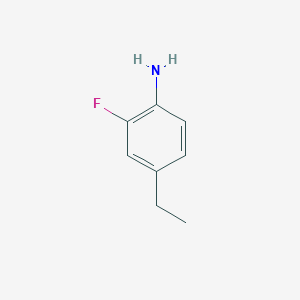

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORZDGJEVGIUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611104 | |

| Record name | 4-Ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821791-69-9 | |

| Record name | 4-Ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline

CAS Number: 821791-69-9

This technical guide provides comprehensive information on 4-Ethyl-2-fluoroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the pharmaceutical industry.

Compound Data and Properties

This compound is a substituted aniline derivative. The strategic placement of ethyl and fluoro groups on the aniline ring makes it a valuable building block in the synthesis of complex organic molecules. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 821791-69-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenamine, 4-ethyl-2-fluoro- | N/A |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [1] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| InChI | 1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | [1] |

| InChI Key | CORZDGJEVGIUAR-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=CC=C(N)C(F)=C1 | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding nitro precursor, 4-Ethyl-1-fluoro-2-nitrobenzene. This two-step process, involving nitration followed by reduction, is a standard procedure in the synthesis of aromatic amines.

Proposed Synthetic Pathway

A logical synthetic route starts from m-fluoroacetophenone, which undergoes nitration, reduction of the ketone, iodination, and a final reduction to yield the nitro intermediate. This intermediate is then reduced to the target aniline. A simplified and common laboratory-scale approach involves the direct reduction of the commercially available nitro compound.

Experimental Protocol: Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene

This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[4]

Materials and Equipment:

-

4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)

-

10% Palladium on carbon (Pd/C) (approx. 0.01 eq)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with celite or syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed. This process typically takes 2-4 hours.[4]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to yield pure this compound.

Applications in Research and Drug Development

Fluoroaniline derivatives are crucial building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[5]

-

Pharmaceutical Intermediates: this compound serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] While specific drugs derived from this exact molecule are not prominently documented in public literature, its structural motifs are found in compounds investigated for various therapeutic areas.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides and pesticides.[5][6]

-

Structure-Activity Relationship (SAR) Studies: The ethyl and fluoro substituents provide specific steric and electronic properties that are useful for medicinal chemists to probe biological targets and optimize lead compounds. For instance, related compounds like N-Ethyl-4-fluoroaniline have shown antitubercular activity.[7] The substitution pattern on the aniline ring is a key factor in determining the biological activity of the final compound.

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

-

Store in a well-ventilated place. Keep container tightly closed.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Compound Utilization

The general workflow for utilizing this compound in a research or drug development context involves several logical steps, from initial synthesis to biological evaluation.

References

- 1. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 2. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 821791-69-9 [chemicalbook.com]

- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Ethyl-4-fluoroaniline [myskinrecipes.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2-fluoroaniline

This technical guide provides a comprehensive overview of the known physical properties of 4-Ethyl-2-fluoroaniline, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines available data, presents standardized experimental protocols for the determination of key physical characteristics, and includes a logical workflow for property characterization.

Core Physical Properties

This compound, with the CAS number 821791-69-9, is an aniline derivative.[1][2][3] While specific experimental data for some of its physical properties are not extensively reported in publicly available literature, the following information has been compiled from various chemical suppliers and databases.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [1][2][4] |

| Molecular Weight | 139.17 g/mol | [1][2][4] |

| Physical Form | Liquid | [2][4] |

| Appearance | Brown liquid | [4] |

| Purity | 95% - 97% | [2][4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [2][4] |

Note: Critical physical properties such as melting point, boiling point, density, and solubility for this compound are not consistently available in the reviewed sources. The following sections detail the standard experimental protocols used to determine these properties for organic compounds.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] This property is a crucial indicator of purity. Several methods are commonly employed in the laboratory for its determination.

Methodology: Thiele Tube Method [6][7]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (Bunsen burner or hot plate), and a suitable high-boiling liquid (e.g., paraffin oil).

-

Procedure:

-

A small quantity of the liquid sample (a few milliliters) is placed in the fusion tube.[5][7]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[5][7][8]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling liquid, ensuring the rubber band or thread used for attachment is above the liquid level.[9]

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[6][9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

Precautions:

-

The capillary tube must be properly sealed at one end.[7][8]

-

Heating should be slow and uniform to ensure accurate temperature reading.[7][9]

-

The thermometer bulb and the sample should be at the same level.[7][9]

2. Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.[10][11]

Methodology: Using a Graduated Cylinder and Balance [10][11][12][13]

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10][12]

-

A specific volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[10][11]

-

The graduated cylinder containing the liquid is reweighed to determine the combined mass.[10][12][13]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[12]

-

The density is then calculated using the formula: Density = Mass / Volume.[10]

-

Precautions:

-

Ensure the graduated cylinder is completely dry before weighing.[10]

-

Read the volume accurately at eye level.[10]

-

Repeat the measurement several times and calculate the average for better accuracy.[10]

3. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is tested in a variety of solvents to understand its polarity and functional groups.[14][15][16]

Methodology: Qualitative Solubility Tests [14][17][18]

-

Apparatus: Small test tubes, spatula, vortex mixer (optional).

-

Solvents: Water, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[14][18]

-

Procedure:

-

Approximately 25 mg of the solid sample or 0.05 mL of the liquid sample is placed in a small test tube.[14]

-

About 0.75 mL of the solvent is added in small portions.[14]

-

The test tube is shaken vigorously after each addition.[14]

-

The compound is considered "soluble" if it dissolves completely.

-

The solubility is systematically tested in the series of solvents, often following a flowchart to classify the compound based on its acidic, basic, or neutral nature.[17][18] For instance, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[18]

-

Precautions:

-

Use small, precise amounts of sample and solvent.

-

Observe carefully for any signs of dissolution or reaction (e.g., color change, effervescence).

4. Determination of Melting Point

Although this compound is a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds. The melting point is the temperature at which a solid turns into a liquid.[19][20] For pure crystalline solids, this transition occurs over a very narrow range.[9]

Methodology: Capillary Tube Method [9][19]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[9]

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.[9][21]

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[19]

-

The assembly is heated slowly and uniformly in a melting point apparatus.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Precautions:

-

The sample must be finely powdered and tightly packed.[9]

-

The heating rate should be slow, especially near the expected melting point (around 1-2°C per minute), to ensure an accurate reading.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.

Caption: Logical workflow for the characterization of physical properties.

References

- 1. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 821791-69-9 [sigmaaldrich.com]

- 3. This compound | 821791-69-9 [chemicalbook.com]

- 4. This compound 97% | CAS: 821791-69-9 | AChemBlock [achemblock.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. pennwest.edu [pennwest.edu]

- 21. byjus.com [byjus.com]

An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethyl-2-fluoroaniline, a fluorinated aniline derivative of increasing importance in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and its role as a critical structural motif in the design of novel therapeutic agents.

Chemical Structure and Properties

This compound is a substituted aniline with an ethyl group at the para-position and a fluorine atom at the ortho-position relative to the amino group. This unique substitution pattern imparts desirable characteristics for its use as a building block in the synthesis of complex organic molecules.

The chemical structure of this compound is presented below:

IUPAC Name: this compound[1] CAS Number: 821791-69-9[1] Molecular Formula: C₈H₁₀FN[1] SMILES: CCC1=CC(=C(C=C1)N)F[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed spectroscopic properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 139.17 g/mol | [1] |

| Monoisotopic Mass | 139.079727485 Da | [1] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-ethyl-1-fluorobenzene. The general synthetic pathway involves nitration followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Ethyl-1-fluoro-2-nitrobenzene

This step involves the electrophilic nitration of 4-ethyl-1-fluorobenzene.[3]

-

Materials:

-

4-ethyl-1-fluorobenzene

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid to 4-ethyl-1-fluorobenzene with constant stirring.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-ethyl-1-fluoro-2-nitrobenzene.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 4-ethyl-1-fluoro-2-nitrobenzene to an amine.[3]

-

Materials:

-

4-Ethyl-1-fluoro-2-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-ethyl-1-fluoro-2-nitrobenzene in methanol or ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or column chromatography if necessary.

-

Figure 1: Synthesis pathway of this compound.

Role in Drug Discovery and Medicinal Chemistry

Fluorinated organic compounds play a crucial role in modern drug discovery due to the unique properties imparted by the fluorine atom. The incorporation of fluorine can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[4] this compound serves as a valuable building block for introducing these advantageous properties into drug candidates.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve biological activity, is a common strategy.[5][6] The fluorine atom in this compound can act as a bioisostere for a hydroxyl group or a hydrogen atom.[7] This substitution can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Synthesis of Heterocyclic Scaffolds

Substituted anilines are key precursors for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. This compound is particularly useful in the synthesis of quinoline derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][8][9]

Application in Kinase Inhibitors

Many kinase inhibitors, a major class of cancer therapeutics, feature an aniline or anilinoquinazoline core that interacts with the hinge region of the kinase ATP-binding site.[10][11] The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of these inhibitors. The fluorine atom can form specific interactions, such as hydrogen bonds or halogen bonds, with the protein target, while the ethyl group can occupy a hydrophobic pocket, leading to enhanced potency.

Figure 2: Hypothetical signaling pathway inhibited by a kinase inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern allows for the strategic introduction of fluorine to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers and scientists in the field of drug discovery and development.

References

- 1. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]

- 4. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Ethyl-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-Ethyl-2-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The first is a multi-step pathway commencing from 3-fluoroacetophenone, and the second is a more direct approach involving the Friedel-Crafts ethylation of 2-fluoronitrobenzene. Both pathways culminate in the reduction of the intermediate, 4-ethyl-2-fluoronitrobenzene.

Pathway 1: Multi-step Synthesis from 3-Fluoroacetophenone

This pathway involves a four-step synthesis of the key intermediate, 4-ethyl-2-fluoronitrobenzene, followed by a final reduction to yield the target compound.

Diagram of Pathway 1

Caption: Multi-step synthesis of this compound.

Pathway 2: Friedel-Crafts Ethylation

This pathway offers a more direct, two-step route to the target molecule, although it may present challenges due to the deactivating effect of the nitro group on the aromatic ring.

Diagram of Pathway 2

Caption: Friedel-Crafts pathway to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways.

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Pathway 1 | ||||||

| 1. Nitration | 3-Fluoroacetophenone | Fuming nitric acid | -15 to -5 | 2 - 5 | >60 | >98 |

| 2. Reduction of Ketone | 1-(5-Fluoro-2-nitrophenyl)ethanone | Reducing agent (e.g., NaBH4) | Ambient | 1 - 2 | >60 | >98 |

| 3. Iodination | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Iodinating agent (e.g., PPh3, I2) | 60 - 70 | 2 - 4 | >60 | >98 |

| 4. Reduction of Iodide | 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene | Reducing agent (e.g., NaBH4) | Ambient | 1 - 3 | >60 | >98 |

| 5. Reduction of Nitro Group (SnCl2/HCl) | 4-Ethyl-2-fluoronitrobenzene | SnCl2·2H2O, HCl, Ethanol | Reflux | 2 - 4 | High | High |

| 5. Reduction of Nitro Group (H2/Pd-C) | 4-Ethyl-2-fluoronitrobenzene | H2, 10% Pd/C, Ethanol | Ambient | 2 - 6 | High | High |

| Pathway 2 | ||||||

| 1. Friedel-Crafts Ethylation | 2-Fluoronitrobenzene | Ethyl halide, Lewis acid (e.g., AlCl3) | 0 to Ambient | 1 - 3 | Variable | Variable |

| 2. Reduction of Nitro Group (SnCl2/HCl) | 4-Ethyl-2-fluoronitrobenzene | SnCl2·2H2O, HCl, Ethanol | Reflux | 2 - 4 | High | High |

| 2. Reduction of Nitro Group (H2/Pd-C) | 4-Ethyl-2-fluoronitrobenzene | H2, 10% Pd/C, Ethanol | Ambient | 2 - 6 | High | High |

Experimental Protocols

Pathway 1: Multi-step Synthesis

Step 1: Nitration of 3-Fluoroacetophenone To a stirred solution of fuming nitric acid, 3-fluoroacetophenone is added dropwise at a temperature maintained between -15 and -5 °C. The reaction mixture is stirred for 2-5 hours. Upon completion, the reaction is quenched with ice water and the precipitated solid is filtered, washed with water, and dried to afford 1-(5-fluoro-2-nitrophenyl)ethanone.

Step 2: Reduction of 1-(5-Fluoro-2-nitrophenyl)ethanone The ketone from the previous step is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up with water and extracted with an organic solvent. The organic layer is dried and concentrated to give 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene.

Step 3: Iodination of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene The alcohol is dissolved in an appropriate solvent like dichloromethane. To this solution, triphenylphosphine and iodine are added, and the mixture is heated to reflux for 2-4 hours. After the reaction is complete, the mixture is cooled, washed with sodium thiosulfate solution to remove excess iodine, dried over a drying agent, and the solvent is removed under reduced pressure to yield 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene.

Step 4: Reduction of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene The iodo-compound is dissolved in a suitable solvent, and a reducing agent such as sodium borohydride is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product, 4-ethyl-2-fluoronitrobenzene, is extracted, dried, and purified.

Final Step for Both Pathways: Reduction of 4-Ethyl-2-fluoronitrobenzene

Method A: Reduction with Tin(II) Chloride To a solution of 4-ethyl-2-fluoronitrobenzene in ethanol, an excess of stannous chloride dihydrate (SnCl2·2H2O) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is made basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Method B: Catalytic Hydrogenation 4-Ethyl-2-fluoronitrobenzene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 2-6 hours. The progress of the reaction is monitored by TLC or GC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give this compound.

Pathway 2: Friedel-Crafts Ethylation

Step 1: Friedel-Crafts Ethylation of 2-Fluoronitrobenzene To a cooled (0 °C) suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane), 2-fluoronitrobenzene is added. An ethylating agent, such as ethyl bromide or ethyl chloride, is then added dropwise. The reaction mixture is stirred at 0 °C to room temperature for 1-3 hours. The reaction is then carefully quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, containing a mixture of isomers, is purified by column chromatography to isolate 4-ethyl-2-fluoronitrobenzene. It is important to note that this reaction can be low-yielding and produce multiple isomers due to the deactivating nature of the nitro group.

Spectroscopic Profile of 4-Ethyl-2-fluoroaniline: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 4-Ethyl-2-fluoroaniline, a valuable molecule in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, detailed, standardized experimental protocols for acquiring such spectra are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 821791-69-9, Molecular Formula: C₈H₁₀FN, Molecular Weight: 139.17 g/mol ).[1] This information is crucial for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~6.7 - 6.8 | m | 1H | Ar-H |

| ~6.6 - 6.7 | m | 1H | Ar-H |

| ~3.6 (variable) | br s | 2H | -NH₂ |

| 2.55 | q | 2H | -CH₂- |

| 1.18 | t | 3H | -CH₃ |

| Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). The aromatic region will exhibit complex splitting patterns due to fluorine-proton coupling. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 153 (d) | C-F |

| ~135 - 138 (d) | C-NH₂ |

| ~124 - 126 | C-H (aromatic) |

| ~118 - 120 (d) | C-H (aromatic) |

| ~115 - 117 (d) | C-H (aromatic) |

| ~112 - 114 | C-Et (aromatic) |

| 28.3 | -CH₂- |

| 15.9 | -CH₃ |

| Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm). Carbons near the fluorine atom will appear as doublets (d) due to carbon-fluorine coupling. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |

| 2850 - 2970 | Medium | C-H stretch (aliphatic) |

| 1600 - 1630 | Strong | N-H bend (scissoring) |

| 1500 - 1520 | Strong | C=C stretch (aromatic) |

| 1250 - 1280 | Strong | C-N stretch (aromatic amine) |

| 1180 - 1220 | Strong | C-F stretch |

| Prediction based on characteristic vibrational frequencies. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Adduct | Relative Abundance |

| 139.08 | [M]⁺ | High |

| 140.09 | [M+H]⁺ | Moderate |

| 124.06 | [M-CH₃]⁺ | Moderate |

| 111.05 | [M-C₂H₄]⁺ | Low |

| 162.07 | [M+Na]⁺ | Low |

| Predicted values for common adducts and fragments. |

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A solution of 5-10 mg of purified this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single peaks for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

References

4-Ethyl-2-fluoroaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4-Ethyl-2-fluoroaniline (CAS No. 821791-69-9). The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and disposal guidelines for this compound. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 821791-69-9 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Liquid | |

| Purity | 95% - 97% | [2] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

| Classification | Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | ||

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3) | H335: May cause respiratory irritation. |

Source:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Due to the lack of specific data for this compound, a cautious approach assuming moderate to high toxicity is recommended. Standard toxicological assessments should be performed to determine the specific profile of this compound.

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are available for assessing the toxicity of chemical substances. The following are summaries of key experimental protocols relevant to the hazards identified for fluoroaniline derivatives.

Acute Oral Toxicity - OECD Test Guideline 401 (Superseded but principle remains relevant)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[6][7]

Methodology:

-

Animal Model: Typically, young adult rats are used.[6]

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

-

Procedure:

-

Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity, and behavior patterns. The time of death is recorded.[6]

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[6]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.[8][9][10]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[8]

-

Dosage and Application: A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[8]

-

Procedure:

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[11]

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12][13][14][15][16]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[13]

-

Dosage and Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[13]

-

Procedure:

-

The eyelids are gently held together for about one second after instillation.

-

The eye is not washed out for at least 24 hours after instillation, unless a corrosive effect is observed.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for the severity of any lesions. Observations may continue for up to 21 days.[13]

Acute Inhalation Toxicity - OECD Test Guideline 403

This test provides information on the health hazards of a substance when inhaled.[17][18][19][20][21]

Methodology:

-

Animal Model: The rat is the preferred species.[17]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber. The standard exposure duration is 4 hours.[17][21]

-

Dosage: Multiple groups of animals are exposed to different concentrations of the test substance.[17]

-

Observations: Animals are observed for at least 14 days post-exposure. Observations include changes in the respiratory tract, clinical signs of toxicity, and mortality.[17]

-

Pathology: A gross necropsy is performed on all animals.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][22][23]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[24]

-

Avoid breathing vapors or mist.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[24]

-

Recommended storage temperature is 2-8°C.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[22]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[25]

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides and hydrogen fluoride.[24]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[25]

Accidental Release Measures (Spill Cleanup)

The logical workflow for handling a chemical spill is outlined below.

Caption: Logical workflow for responding to a chemical spill.

Procedure:

-

Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[22]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[22]

-

Containment: Prevent further leakage or spillage if safe to do so. Contain the spill with inert absorbent material (e.g., vermiculite, sand, or earth).[26]

-

Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[22]

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for proper disposal.[26]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.[4][26] Waste materials should be handled by a licensed professional waste disposal service.

Incompatible Materials

This compound is incompatible with:

Disclaimer

This document is intended as a guide for trained professionals and is based on currently available information. The absence of specific data for this compound necessitates a conservative approach to safety and handling, treating the compound with a high degree of caution. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures. The information provided here does not supersede any legal requirements or institutional safety protocols.

References

- 1. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 821791-69-9 | AChemBlock [achemblock.com]

- 3. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aarti-industries.com [aarti-industries.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 20. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide to 4-Ethyl-2-fluoroaniline for Researchers and Drug Development Professionals

An Essential Building Block in Modern Medicinal Chemistry

4-Ethyl-2-fluoroaniline is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical research and drug development. Its unique structural features, combining a fluorine atom and an ethyl group on the aniline scaffold, make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered in various purities, with 97% being a common grade.[1] Researchers can procure this chemical in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale synthetic needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 100 mg, 250 mg, 1 g[2] |

| AChemBlock | 97% | 250 mg, 1 g, 5 g[1] |

| ChemicalBook | Varies | Inquire with listed suppliers[3] |

| Sunway Pharm Ltd | 97% | 100 mg, 250 mg, 1 g |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis. The following tables summarize key computed and experimental data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 821791-69-9 | PubChem[4] |

| Molecular Formula | C₈H₁₀FN | PubChem[4] |

| Molecular Weight | 139.17 g/mol | PubChem[4] |

| Appearance | Brown liquid | AChemBlock[1] |

| Storage Temperature | 0-8 °C | AChemBlock[1] |

| InChI | InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | PubChem[4] |

| InChIKey | CORZDGJEVGIUAR-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CCC1=CC(=C(C=C1)N)F | PubChem[4] |

Table 3: Spectral Data of this compound (Predicted and/or from Related Compounds)

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the ethyl group (triplet and quartet), and the amine protons. The fluorine atom will cause characteristic splitting patterns. |

| ¹³C NMR | Resonances for the eight carbon atoms, with the carbon attached to the fluorine atom showing a large coupling constant. |

| IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring and ethyl group, C=C stretching of the aromatic ring, and a strong C-F stretching band. |

| Mass Spectrum | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Experimentally determined spectral data for this compound is not widely available in public databases. The information provided is based on predictions and data from structurally similar compounds such as 4-fluoroaniline and 4-ethylaniline.

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in readily available literature; however, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitro compound, 4-ethyl-2-fluoronitrobenzene. This transformation can be efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of substituted nitroaromatics.

Materials:

-

4-ethyl-2-fluoronitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-ethyl-2-fluoronitrobenzene (1 equivalent) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under a stream of inert gas.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting material), carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite or filter paper to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the alcohol solvent used in the reaction.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[5][6] Fluoroanilines, in particular, serve as key building blocks for a wide range of pharmaceuticals.

While specific, publicly documented applications of this compound are not abundant, its structural motifs are present in various kinase inhibitors and other biologically active molecules. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent in the design of kinase inhibitors that target the ATP-binding site of enzymes like EGFR and VEGFR.[7] The aniline moiety is crucial for binding to the hinge region of the kinase domain.

The presence of the 2-fluoro substituent can introduce favorable electronic effects and conformational constraints, potentially leading to improved selectivity and potency of the final drug candidate. The 4-ethyl group can occupy a hydrophobic pocket in the target protein, further enhancing binding affinity.

Hypothetical Application in Kinase Inhibitor Synthesis

This compound can be envisioned as a key starting material in the synthesis of novel kinase inhibitors. A common synthetic strategy involves the nucleophilic aromatic substitution reaction between a substituted aniline and a heterocyclic core, such as a 4-chloroquinazoline.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor

This generalized protocol illustrates how this compound could be utilized in the synthesis of a potential kinase inhibitor.

Materials:

-

This compound

-

4-Chloroquinazoline (or a similarly activated heterocyclic core)

-

A suitable solvent (e.g., isopropanol, n-butanol, or DMF)

-

A base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

-

Standard laboratory glassware for reactions under inert atmosphere

-

Heating and stirring apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a reaction vessel, add 4-chloroquinazoline (1 equivalent) and this compound (1-1.2 equivalents).

-

Add a suitable solvent to dissolve or suspend the reactants.

-

Add a base (1.5-2 equivalents) to the mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., reflux in isopropanol).

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product. This may involve filtration if a precipitate has formed, or removal of the solvent under reduced pressure followed by an aqueous workup.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-ethyl-2-fluorophenyl)quinazolin-4-amine derivative.

-

Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques.

This guide provides a foundational understanding of this compound for its application in research and drug development. Its commercial availability and the potential for its incorporation into novel bioactive molecules make it a compound of significant interest for medicinal chemists. Further research into its specific applications and biological activities is warranted and is an active area of investigation.

References

- 1. This compound 97% | CAS: 821791-69-9 | AChemBlock [achemblock.com]

- 2. This compound | 821791-69-9 [sigmaaldrich.com]

- 3. This compound | 821791-69-9 [chemicalbook.com]

- 4. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Guide to the Purity Analysis of 4-Ethyl-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical methodologies for assessing the purity of 4-Ethyl-2-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurity profiles, and detailed experimental protocols.

Introduction

This compound is a substituted aniline derivative used in the synthesis of a range of chemical entities. The presence of impurities, even in trace amounts, can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps, ultimately affecting the quality of the final drug product. Therefore, robust analytical methods for the comprehensive purity assessment of this compound are essential.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity analysis of this compound. The primary methods include chromatography for separation and quantification of impurities, and spectroscopy for structural elucidation.

Table 1: Summary of Analytical Techniques for Purity Analysis

| Analytical Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities, purity determination. | Column, mobile phase, flow rate, detection wavelength. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | Column, temperature program, carrier gas, ionization mode. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the main component and elucidation of impurity structures. | Solvent, frequency, observed nuclei (¹H, ¹³C, ¹⁹F). |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for identification. | Ionization source, mass analyzer. |

Potential Impurity Profile

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A hypothetical impurity profile based on common synthetic routes is presented below.

Table 2: Potential Impurities in this compound

| Impurity Name | Structure | Potential Origin |

| 2-Fluoroaniline | Not available | Unreacted starting material or incomplete ethylation. |

| 4-Ethylaniline | Not available | Incomplete fluorination. |

| Isomeric Ethyl-fluoroanilines | Not available | Non-selective ethylation or fluorination. |

| Over-ethylated products | Not available | Reaction with excess ethylating agent. |

| Residual Solvents | N/A | From reaction and purification steps. |

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below. These methods are starting points and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of non-volatile impurities and the determination of the overall purity of this compound.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Protocol:

-

Column: Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Sample Preparation: Dissolve 1 mg/mL of this compound in a suitable solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and the identification of structurally related impurities.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Experiments:

-

¹H NMR: To observe the proton environment.

-

¹³C NMR: To observe the carbon skeleton.

-

¹⁹F NMR: To specifically observe the fluorine atom, which is highly sensitive to its chemical environment and can provide valuable information about fluorinated impurities.

-

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

The following diagrams illustrate the logical workflow for the purity analysis of this compound and a conceptual representation of a potential impurity profile.

Caption: Workflow for the Purity Analysis of this compound.

Caption: Conceptual Impurity Profile of this compound.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The implementation of a comprehensive analytical strategy, utilizing a combination of chromatographic and spectroscopic techniques as outlined in this guide, will ensure that this key intermediate meets the high-quality standards required for pharmaceutical development and manufacturing. The provided protocols serve as a robust starting point for method development and validation, contributing to the overall quality and safety of the final drug product.

A Technical Guide to the Solubility of 4-Ethyl-2-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Ethyl-2-fluoroaniline, a key intermediate in various synthetic applications, including drug development. This document outlines the theoretical solubility profile of this compound in common organic solvents, detailed experimental protocols for solubility determination and purity analysis, and logical workflows relevant to its application.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS No. 821791-69-9) is an aromatic amine with a molecular structure that dictates its solubility.[1][2] The presence of the polar amino (-NH2) group allows for hydrogen bonding, while the fluorinated benzene ring contributes to its overall polarity and interactions with various solvents. Generally, aromatic amines like this compound exhibit good solubility in many organic solvents.[3][4] The principle of "like dissolves like" is a useful guide; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[5]

The solubility of amines in aqueous solutions is highly pH-dependent. In acidic conditions, the amino group is protonated to form an ammonium salt, which is typically more water-soluble than the free base.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on its chemical structure and the known behavior of similar aromatic amines. The following table summarizes the expected solubility in a range of common organic solvents.

Disclaimer: This table presents a predicted qualitative solubility profile. It is intended for guidance and should be confirmed by experimental determination for specific applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of this compound.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar C-F and C-N bonds of the aniline.[6] |

| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the non-polar solvent and the polar functional groups of this compound results in weak intermolecular forces and therefore poor solubility.[4][5] |

Experimental Protocols

Accurate determination of solubility is critical for process development, formulation, and quality control. Below are detailed protocols for determining the solubility and purity of this compound.

Protocol for Gravimetric Determination of Solubility

This method determines solubility by creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the aniline, or use a vacuum desiccator to evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of filtrate in mL) * 100

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample, which is a prerequisite for accurate solubility measurements.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard, at a concentration similar to the standard solution.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 240-290 nm).

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Purity Calculation: The purity of the sample is determined by the area percentage method, assuming all impurities are eluted and have a similar response factor to the main component.

Purity (%) = (Area of the main peak / Total area of all peaks) * 100

Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key workflows related to the solubility and application of this compound.

Caption: Logical workflow for the experimental determination of solubility.

Caption: Synthetic workflow for a MEK inhibitor using this compound.

References

- 1. This compound | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 821791-69-9 [chemicalbook.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

The Emerging Role of 4-Ethyl-2-fluoroaniline in Medicinal Chemistry: A Technical Guide to its Potential in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and carefully chosen alkyl substituents into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential applications of 4-Ethyl-2-fluoroaniline as a valuable building block in drug discovery, with a particular focus on the synthesis of kinase inhibitors. While direct incorporation into marketed drugs is not yet prevalent, structure-activity relationship (SAR) studies of analogous compounds strongly suggest its utility in developing potent and selective inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document provides a comprehensive overview of its synthetic utility, potential biological activities based on analogous structures, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Advantage of Fluorinated Anilines

Aniline derivatives are fundamental components of numerous biologically active compounds, serving as key pharmacophores that can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, can significantly modulate the physicochemical properties of the parent molecule. The high electronegativity of fluorine can alter the pKa of the aniline nitrogen, influencing its basicity and interaction with target proteins. Furthermore, the C-F bond is metabolically stable, which can enhance the metabolic stability of drug candidates.

The presence of an ethyl group at the 4-position offers an additional point for hydrophobic interactions within a target's binding site, potentially enhancing binding affinity and selectivity. This combination of a fluoro and an ethyl group on the aniline scaffold makes this compound a promising starting material for the synthesis of novel therapeutic agents.

Application in Kinase Inhibitor Design: Targeting EGFR and VEGFR-2

Kinase inhibitors are a cornerstone of targeted cancer therapy. A significant number of these inhibitors feature a 4-anilinoquinazoline or a similar heterocyclic core, where the aniline moiety plays a critical role in binding to the hinge region of the kinase's ATP-binding pocket.[1][2][3] The nitrogen of the aniline forms a crucial hydrogen bond with a backbone amide in the hinge region, anchoring the inhibitor. The substituents on the aniline ring project into a deeper hydrophobic pocket, where they can be tailored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific data for this compound-derived inhibitors is limited in publicly available literature, SAR studies on analogous 4-anilinoquinazoline and 4-anilinopyrimidine derivatives provide valuable insights into the potential contributions of the ethyl and fluoro substituents:

-

Fluorine Substitution: A fluorine atom at the 2-position of the aniline ring can enhance binding affinity through favorable interactions with the protein. Its electron-withdrawing nature can also influence the overall electronic properties of the inhibitor.

-

Ethyl Substitution: A small alkyl group, such as ethyl, at the 4-position can occupy a hydrophobic pocket in the kinase active site, leading to increased potency.[4] The specific size and shape of this pocket vary between different kinases, offering an opportunity for achieving selectivity.

The combination of these two groups in this compound presents a unique opportunity to explore these SAR principles in the design of novel kinase inhibitors.

Quantitative Analysis of Analogous Kinase Inhibitors

To illustrate the potential potency of inhibitors derived from this compound, the following table summarizes the biological activity of structurally related 4-anilinoquinazoline and 4-anilinopyrimidine derivatives against EGFR and VEGFR-2.

| Compound ID | Core Scaffold | Aniline Moiety | Target Kinase | IC50 (nM) | Reference |

| 1 | Quinazoline | 3-chloro-4-fluoroaniline | EGFR | 1 | [5] |

| 2 | Quinazoline | 3-ethynyl-4-fluoroaniline | EGFR | 2 | [4] |

| 3 | Quinazoline | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | EGFR | 1.8 | [4] |

| 4 | Quinazoline | 4-((3-chloro-4-fluorophenyl)amino) | VEGFR-2 | 10 | [6] |

| 5 | Pyrimidine | N/A (general class) | ALK | 6.7 | [7] |

This table is a compilation of data from various sources for illustrative purposes. The specific compounds are analogs and do not contain the this compound moiety.

Experimental Protocols